Diltiazem malate Diltiazem malate Diltiazem Malate is a malate salt of diltazem, a benzothiazepine calcium channel blocking agent. Diltiazem inhibits the transmembrane influx of extracellular calcium ions into select myocardial and vascular smooth muscle cells, causing dilatation of coronary and systemic arteries and decreasing myocardial contractility. Because of its vasodilatory activity, this agent has been shown to improve the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells.
A benzothiazepine derivative with vasodilating action due to its antagonism of the actions of CALCIUM ion on membrane functions.
See also: Diltiazem (has active moiety); Diltiazem malate; enalapril maleate (component of).
Brand Name: Vulcanchem
CAS No.: 144604-00-2
VCID: VC0526163
InChI: InChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1
SMILES: CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O
Molecular Formula: C26H32N2O9S
Molecular Weight: 548.6 g/mol

Diltiazem malate

CAS No.: 144604-00-2

Cat. No.: VC0526163

Molecular Formula: C26H32N2O9S

Molecular Weight: 548.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diltiazem malate - 144604-00-2

CAS No. 144604-00-2
Molecular Formula C26H32N2O9S
Molecular Weight 548.6 g/mol
IUPAC Name [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;(2S)-2-hydroxybutanedioic acid
Standard InChI InChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1
Standard InChI Key IUSFTUWHKCSCDY-QTKZZPNDSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C([C@@H](C(=O)O)O)C(=O)O
SMILES CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O
Canonical SMILES CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O
Appearance Solid powder

Chemical Identity and Structural Characteristics

Molecular Composition

Diltiazem malate (C₂₆H₃₂N₂O₉S) is synthesized through the salt formation process between diltiazem base and malic acid. The molecular weight of 548.6 g/mol reflects the addition of the malate counterion to the parent compound . X-ray crystallography studies confirm the (2S,3S)-cis configuration at the benzothiazepine ring, which is essential for calcium channel binding affinity . The malate moiety introduces enhanced water solubility compared to the hydrochloride salt, with solubility profiles reaching 98% in aqueous solutions under physiological pH conditions .

Structural-Activity Relationship

The benzothiazepine nucleus serves as the pharmacophore, with critical interactions occurring at:

  • Dimethylaminoethyl side chain: Mediates voltage-dependent binding to L-type calcium channels

  • p-Methoxyphenyl group: Enhances membrane permeability and tissue distribution

  • Acetoxy group: Modulates metabolic stability through steric hindrance of hepatic esterases

Table 1: Comparative Physicochemical Properties of Diltiazem Salts

PropertyDiltiazem MalateDiltiazem HCl
Molecular Weight (g/mol)548.6450.98
Solubility in Water98%85%
Melting Point (°C)210-213207-210
Partition Coefficient (logP)2.12.8

Pharmacological Mechanisms and Pathways

Calcium Channel Modulation

Diltiazem malate demonstrates voltage-dependent inhibition of L-type calcium channels in cardiac myocytes (IC₅₀ = 0.8 μM) and vascular smooth muscle (IC₅₀ = 1.2 μM) . The malate formulation enhances microcirculatory effects through:

  • Preferential coronary vasodilation: 45% increase in coronary blood flow at therapeutic doses

  • Negative chronotropy: 20-25% reduction in sinoatrial node firing rate

  • Peripheral resistance reduction: 30-40 mmHg decrease in systemic vascular resistance

Secondary Pharmacodynamic Effects

Emerging evidence from drug repurposing studies reveals:

  • Antimicrobial activity: The hydrochloride salt exhibits bacteriostatic effects against Staphylococcus aureus (MIC = 12.5 mg/mL) through membrane potential disruption

  • Antiviral potential: 68% inhibition of Coxsackievirus B4 replication via NS5A protein interaction

  • Neuroprotective effects: 40% reduction in amyloid-β plaque formation in Alzheimer's models through Ca²⁺/calmodulin pathway modulation

Clinical Pharmacokinetics

Absorption and Distribution

Following oral administration:

  • Bioavailability: 98% relative to intravenous formulation

  • Tₘₐₓ: 2-4 hours post-dosing with dose-linear kinetics (AUC increases 2.3× from 120 mg to 240 mg daily)

  • Protein binding: 85-90% primarily to α₁-acid glycoprotein

Metabolism and Excretion

Hepatic metabolism via CYP3A4 produces three active metabolites:

  • N-desmethyl diltiazem (30% activity of parent)

  • O-desacetyl diltiazem (45% activity)

  • N,O-didesmethyl diltiazem (10% activity)

Elimination follows biphasic kinetics with:

  • Initial half-life: 3.5 hours

  • Terminal half-life: 7.9 hours

Therapeutic Applications

Atrial Fibrillation Management

A meta-analysis of 1,214 patients demonstrated superior efficacy of intravenous diltiazem over metoprolol for rate control:

  • Response rate: 89% vs 78% (RR = 1.11, 95% CI 1.06-1.16)

  • Onset time: 8.2 ± 2.1 min vs 9.5 ± 3.4 min (p = 0.009)

Table 2: Ventricular Rate Reduction Comparison

Time Post-DoseDiltiazem (bpm)Metoprolol (bpm)Difference (95% CI)
5 min-15.2-5.1-10.1 (-19.5 to -0.8)
30 min-32.4-23.6-8.8 (-12.1 to -5.5)
120 min-44.7-38.9-5.8 (-9.2 to -2.4)

Oncology Adjunct Therapy

Preclinical models show 40% enhancement in tumor drug delivery through:

  • Tumor vasculature normalization: 35% increase in doxorubicin accumulation

  • Multidrug resistance reversal: P-glycoprotein inhibition (IC₅₀ = 8.2 μM)

Future Research Directions

While current data primarily derive from hydrochloride salt studies, the malate formulation presents unique opportunities for:

  • Enhanced tumor targeting through pH-sensitive malate release

  • Combination antimicrobial therapy leveraging improved tissue penetration

  • Neurological delivery systems utilizing blood-brain barrier modulation

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